molecular formula C10H15N3O4S B1309057 1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid CAS No. 957301-79-0

1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid

Cat. No.: B1309057
CAS No.: 957301-79-0
M. Wt: 273.31 g/mol
InChI Key: LZAOQDXYLIICDX-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H15N3O4S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid and its derivatives are primarily involved in chemical synthesis. A study by Matulevičiūtė et al. (2021) explored the development of novel heterocyclic amino acids, including compounds related to this compound. These were synthesized as chiral and achiral building blocks for potential use in various chemical applications (Matulevičiūtė et al., 2021).

Application in Anticancer Research

Compounds structurally related to this compound have been investigated for their potential use in cancer treatment. For instance, the Aurora kinase inhibitor, which features a similar structural framework, has shown promise in inhibiting Aurora A, a protein associated with cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Applications

Research by El‐Emary et al. (2002) indicated the potential antimicrobial properties of compounds based on the 1H-pyrazole framework, which includes derivatives of this compound. This suggests a role for these compounds in developing new antimicrobial agents (El‐Emary et al., 2002).

Anticancer Agent Synthesis

Rehman et al. (2018) conducted research on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to this compound. These compounds were evaluated as potential anticancer agents, highlighting their relevance in oncological research (Rehman et al., 2018).

Electrocatalysis and Surface Treatment

In a study on electrolytic coloring of anodized aluminum, Moshohoritou et al. (1994) utilized piperidine-4-carboxylic acid as an additive. This research provides insight into the potential application of derivatives of this compound in electrocatalysis and surface treatment processes (Moshohoritou et al., 1994).

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK of 3 . The safety information indicates that it should be stored at -20°C .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-12-7-9(5-11-12)18(16,17)13-4-2-3-8(6-13)10(14)15/h5,7-8H,2-4,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAOQDXYLIICDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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